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For Researchers, Scientists, and Drug Development Professionals

Core Introduction

Tas-108, also known as SR-16234, is a novel, synthetic steroidal antiestrogen compound with
a distinct mechanism of action that sets it apart from traditional endocrine therapies like
tamoxifen and fulvestrant.[1][2] It has demonstrated significant potential in the treatment of
hormone receptor-positive (HR+) breast cancer, including cases that have developed
resistance to existing treatments.[1][2] This technical guide provides a comprehensive overview
of the chemical structure, core mechanism of action, experimental validation, and clinical data
associated with Tas-108.

Chemical Structure and Properties

Tas-108 is a steroidal molecule with a complex chemical structure. Its systematic IUPAC name
is (7a)-21-[4-[(diethylamino)methyl]-2-methoxyphenoxy]-7-methyl-19-norpregna-1,3,5(10)-trien-
3-ol 2-hydroxy-1,2,3-propanetricarboxylate.[1] Key identifiers and properties are summarized
below.
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Identifier Value

(7a)-21-[4-[(diethylamino)methyl]-2-
methoxyphenoxy]-7-methyl-19-norpregna-

IUPAC Name
1,3,5(10)-trien-3-ol 2-hydroxy-1,2,3-
propanetricarboxylate

Molecular Formula C39H55NO10

Molecular Weight 697.9 g/mol
CCN(CC)Cclccc(c(cl)OC)OCC[C@H]2CC[C@

SMILES @H]3[C@@]2(CC[C@H]4[C@H]3--INVALID-
LINK--C)C)OC.C(C(=0)O)C(CC(=0)0)
(C(=0)0)0O

InChl Key VOHOCSJONOJOSD-SCIDSJFVSA-N

(Data sourced from PubChem CID: 9874874)[3]

Core Mechanism of Action: A Dual-Pronged
Approach

The primary therapeutic action of Tas-108 is centered on its differential modulation of the two
estrogen receptor isoforms, ERa and ER[3, coupled with the recruitment of a co-repressor
complex.[1]

Full Antagonism of Estrogen Receptor Alpha (ERq)

In HR+ breast cancer, the binding of estrogen to ERa initiates a signaling cascade that
promotes tumor cell proliferation and growth.[1] Tas-108 acts as a full antagonist of ERa.[1] By
binding to ERa, it competitively inhibits estrogen binding and prevents the receptor from
adopting an active conformation, thereby blocking the transcription of estrogen-dependent
genes responsible for cell proliferation.[1][4]

Partial Agonism of Estrogen Receptor Beta (ERPB)

In contrast to its effect on ERa, Tas-108 exhibits partial agonist activity on ERB.[1][5] The role
of ER[ in breast cancer is generally considered to be anti-proliferative and pro-apoptotic,
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effectively opposing the actions of ERa.[1] By partially activating ER[3, Tas-108 is believed to
contribute to its overall antitumor activity, a feature that distinguishes it from selective estrogen
receptor modulators (SERMS) like tamoxifen.[1]

Recruitment of the SMRT Co-repressor

A critical aspect of Tas-108's mechanism is its ability to induce a conformational change in the
estrogen receptor upon binding, which facilitates the recruitment of the Silencing Mediator for
Retinoid and Thyroid hormone receptor (SMRT) co-repressor complex.[1][6] This complex,
which includes histone deacetylase 3 (HDAC3) and transducin beta-like protein 1 (TBL1),
further inhibits the transcriptional activity of the estrogen receptors, providing an additional
layer of suppression to the estrogen signaling pathway.[1][7]

Signaling Pathways

The signaling pathway of Tas-108 involves its direct interaction with estrogen receptors in the
cytoplasm, leading to a cascade of events within the nucleus that ultimately alters gene
transcription.
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Tas-108 Signaling Pathway in Breast Cancer

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity
of Tas-108.

Cell Viability (MTT/XTT) Assay

o Objective: To determine the inhibitory effect of Tas-108 on the proliferation of breast cancer
cell lines.

o Methodology:

o Cell Seeding: Seed breast cancer cells (e.g., MCF-7) in 96-well plates at a density of
5,000-10,000 cells per well and allow them to adhere overnight.[1]

o Drug Treatment: Treat the cells with a serial dilution of Tas-108 (e.g., 0.01 nM to 10 uM)
and control compounds (e.g., 4-hydroxytamoxifen, fulvestrant) in the presence or absence
of 1 nM 17B-estradiol. Include a vehicle control (e.g., DMSO).[1]

o Incubation: Incubate the plates for 3-5 days at 37°C in a humidified incubator with 5%
CO2.[1]

o MTT/XTT Addition: Add MTT or XTT reagent to each well and incubate according to the
manufacturer's instructions to allow for the formation of formazan crystals.

o Solubilization and Measurement: Solubilize the formazan crystals and measure the
absorbance at the appropriate wavelength using a microplate reader.

o Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and
determine the ICso values using non-linear regression analysis.[1]

Western Blot for ERa Degradation

» Objective: To assess the effect of Tas-108 on the protein levels of ERa.

o Methodology:
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o Cell Culture and Treatment: Culture breast cancer cells (e.g., MCF-7) to 70-80%
confluency and treat with various concentrations of Tas-108 or control compounds for
different time points (e.g., 6, 12, 24 hours).[1]

o Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and
phosphatase inhibitors.[1]

o Protein Quantification: Determine the protein concentration of the lysates using a BCA
assay.[1]

o SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 pg) on an SDS-
polyacrylamide gel and transfer to a PVDF membrane.[1]

o Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at
room temperature. Incubate with a primary antibody against ERa overnight at 4°C. Wash
the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at
room temperature.[1]

o Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL)
substrate and an imaging system.[1]

Dual-Luciferase Reporter Assay

o Objective: To quantify the antagonistic and agonistic activity of Tas-108 on ERa and ER(.
» Methodology:

o Cell Transfection: Co-transfect cells (e.g., HEK293T) with an estrogen response element
(ERE)-driven firefly luciferase reporter plasmid, an expression vector for either ERa or
ERPB, and a Renilla luciferase plasmid (for normalization) using a suitable transfection
reagent.[1]

o Drug Treatment: After 24 hours, treat the transfected cells with various concentrations of
Tas-108, estradiol (agonist control), and an antiestrogen (antagonist control).[1]

o Cell Lysis and Luciferase Assay: After 18-24 hours of treatment, lyse the cells and
measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay
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system.[1]

o Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity.
Express the results as fold induction relative to the vehicle control for agonist activity or as
a percentage inhibition of estradiol-induced activity for antagonist activity.[1]

Experimental Workflow Visualization

The following diagram illustrates a general workflow for a breast cancer xenograft study to
evaluate the in vivo efficacy of Tas-108.
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General Workflow for a Breast Cancer Xenograft Study
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Quantitative Data Summary
Preclinical Data: In Vitro Efficacy

The following table summarizes the 50% inhibitory concentration (ICso) of Tas-108 in the MCF-
7 breast cancer cell line under different conditions.

4-
Cell Line Condition Tas-108 ICso (hmol)  Hydroxytamoxifen
(4-HT) ICs0 (nmol)

In the presence of
MCF-7 ] 12.5 33.1
DPN (ERp agonist)

In the presence of E2
MCF-7 _ 2.15 49.7
(Estradiol)

(Data sourced from ASCO Meeting Abstract, 2012)[8]

Clinical Data: Phase | Pharmacokinetics

A Phase | dose-escalation study in postmenopausal women with advanced breast cancer
provided the following pharmacokinetic parameters for Tas-108.[9]

Mean AUCo-t Mean Terminal
Dose Mean Cmax (ng/mL) )
(ng-h/mL) Half-life (hours)
40 mg/day 2.8 15.1 8.0-10.7
60 mg/day N/A N/A 8.0-10.7
80 mg/day N/A N/A 8.0-10.7
120 mg/day N/A N/A 8.0-10.7
160 mg/day 21.0 148.7 8.0-10.7

(Data showed a linear correlation with the dose. Cmax and AUCo-: for intermediate doses were
not explicitly stated in the source.)[9]
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Clinical Data: Phase Il Efficacy

A randomized, double-blind Phase Il study evaluated three different daily doses of Tas-108 in
postmenopausal patients with advanced or metastatic breast cancer.[6] Another Phase Il study
was conducted in Japanese patients.[10]

o ) Median Time to
Clinical Benefit

Dose Number of Patients Progression
Rate (%)
(weeks)
40 mg/day 60 21.7 15.0
80 mg/day 60 20.0 15.9
Failed to meet
120 mg/day o
criterion
40 mg/day (Japanese
) 33 30.3 Not Reported
Patients)
80 mg/day (Japanese
_ 32 25.0 Not Reported
Patients)
120 mg/day
32 25.0 Not Reported

(Japanese Patients)

(Clinical benefit was defined as a complete response, a partial response, or stable disease for
>24 weeks.)[6][10]

Conclusion

Tas-108 represents a promising therapeutic agent for HR+ breast cancer, particularly in the
context of resistance to current endocrine therapies. Its unigue mechanism of action,
combining potent ERa antagonism with beneficial ER[ partial agonism and recruitment of the
SMRT co-repressor, provides a multi-faceted approach to inhibiting estrogen-driven tumor
growth. The preclinical and clinical data gathered to date underscore its potential, with a
favorable safety profile and demonstrated clinical activity. Further research will continue to
elucidate the intricate molecular interactions and long-term clinical benefits of this novel
steroidal antiestrogen.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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